molecular formula C16H16N2O2S B321593 N-(2-methoxyethyl)phenothiazine-10-carboxamide

N-(2-methoxyethyl)phenothiazine-10-carboxamide

Cat. No.: B321593
M. Wt: 300.4 g/mol
InChI Key: LGULSDVPZYEAIA-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)phenothiazine-10-carboxamide is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a phenothiazine core structure with a carboxamide group and a 2-methoxyethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)phenothiazine-10-carboxamide typically involves the reaction of 10H-phenothiazine-10-carboxylic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)phenothiazine-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-methoxyethyl)phenothiazine-10-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)phenothiazine-10-carboxamide involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, affecting its replication and transcription. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-p-nitroaniline
  • N-(2-acetoxyethyl)-p-nitroaniline
  • Poly(N,N-bis(2-methoxyethyl)acrylamide)

Uniqueness

N-(2-methoxyethyl)phenothiazine-10-carboxamide is unique due to its specific structural features, including the phenothiazine core and the 2-methoxyethyl substituent. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

N-(2-methoxyethyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C16H16N2O2S/c1-20-11-10-17-16(19)18-12-6-2-4-8-14(12)21-15-9-5-3-7-13(15)18/h2-9H,10-11H2,1H3,(H,17,19)

InChI Key

LGULSDVPZYEAIA-UHFFFAOYSA-N

SMILES

COCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Canonical SMILES

COCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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